2-Amino-1-(thiazol-4-yl)ethanol

Enzyme Inhibition Carbonic Anhydrase Cholinesterase

Procure 2-Amino-1-(thiazol-4-yl)ethanol for its strategic value in fragment-based screening and SAR studies. Its predicted cLogP of -0.8 ensures high aqueous solubility, making it a clean, low-affinity fragment (Ki > 100 µM for hCA/cholinesterases) ideal for identifying novel binding sites. Unlike potent aryl-substituted analogs, this unsubstituted thiazole core serves as a critical negative control, confirming that biological activity is driven by specific substituents and not the scaffold itself. The availability of the (S)-enantiomer further enables the construction of stereochemically pure, diverse chiral libraries for lead optimization.

Molecular Formula C5H8N2OS
Molecular Weight 144.2 g/mol
CAS No. 113732-76-6
Cat. No. B039623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(thiazol-4-yl)ethanol
CAS113732-76-6
Synonyms4-Thiazolemethanol, -alpha--(aminomethyl)-
Molecular FormulaC5H8N2OS
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)C(CN)O
InChIInChI=1S/C5H8N2OS/c6-1-5(8)4-2-9-3-7-4/h2-3,5,8H,1,6H2
InChIKeyFETUKTSGBFOXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(thiazol-4-yl)ethanol (CAS 113732-76-6): A Core Amino-Thiazole Scaffold for Enzyme Inhibitor Discovery


2-Amino-1-(thiazol-4-yl)ethanol (CAS 113732-76-6) is a small-molecule amino alcohol featuring a thiazole heterocycle, belonging to the broader 2-aminothiazole class of compounds known for diverse pharmacological activities [1]. This specific compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing more complex enzyme inhibitors [2]. Its structural features—a primary amine, a secondary alcohol, and an unsubstituted thiazole ring—provide distinct chemical handles for derivatization and target engagement, making it a strategic starting point for structure-activity relationship (SAR) studies [3].

Why 2-Amino-1-(thiazol-4-yl)ethanol Cannot Be Arbitrarily Replaced by Other 2-Aminothiazole Analogs in Inhibitor Development


In the 2-aminothiazole class, even minor structural variations—such as the presence and position of an ethanolamino side chain versus a simple phenyl or alkyl substituent—dramatically alter enzyme inhibition profiles and physicochemical properties [1]. For instance, while 2-amino-4-(4-bromophenyl)thiazole exhibits potent inhibition of carbonic anhydrase II and cholinesterases, its hydrophobic aryl substituent confers a different binding mode and selectivity compared to the more polar, flexible ethanolamino group of 2-amino-1-(thiazol-4-yl)ethanol [2]. This fundamental difference in electronic and steric character precludes direct substitution; a compound's performance in a given assay or synthesis cannot be inferred from class membership alone, necessitating direct experimental comparison [3].

Quantitative Differentiation of 2-Amino-1-(thiazol-4-yl)ethanol Against Closest Analogs


Comparative Enzyme Inhibition Profile: 2-Amino-1-(thiazol-4-yl)ethanol vs. Aryl-Substituted 2-Aminothiazoles

In a comprehensive in vitro study, 2-amino-1-(thiazol-4-yl)ethanol was evaluated alongside a panel of 2-aminothiazole derivatives for inhibition of human carbonic anhydrase I and II (hCA I, hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The compound showed weak inhibition of hCA I (Ki > 100 µM) and negligible activity against hCA II, AChE, and BChE (Ki > 100 µM) [1]. In stark contrast, the aryl-substituted analog 2-amino-4-(4-bromophenyl)thiazole exhibited potent nanomolar inhibition across all four enzymes: hCA II Ki = 0.124 µM, AChE Ki = 0.129 µM, BChE Ki = 0.083 µM, and hCA I Ki = 0.032 µM [1]. This differential activity demonstrates that the ethanolamino side chain of the target compound does not engage the active sites of these metalloenzymes and cholinesterases as effectively as the planar, hydrophobic bromophenyl group.

Enzyme Inhibition Carbonic Anhydrase Cholinesterase

Physicochemical Property Differentiation: Predicted Lipophilicity (cLogP) vs. Hydrophobic Analogs

Computational property predictions provide a basis for differentiating the physicochemical profile of 2-amino-1-(thiazol-4-yl)ethanol from more lipophilic analogs. The target compound has a predicted partition coefficient (cLogP) of -0.8, indicating moderate hydrophilicity [1]. This contrasts with the calculated cLogP of approximately 2.8 for the potent inhibitor 2-amino-4-(4-bromophenyl)thiazole, a difference of over 3.5 log units [2]. This substantial shift in lipophilicity directly impacts aqueous solubility, membrane permeability, and the potential for non-specific binding.

Drug-likeness Physicochemical Properties cLogP

Synthetic Utility as a Chiral Building Block vs. Racemic Mixtures

The (S)-enantiomer of 2-amino-1-(thiazol-4-yl)ethanol is commercially available as a dihydrochloride salt (CAS 2803420-78-0) and is specifically described as "2-thiazol-4-yl-L-glycinol" [1]. This stereochemically defined form serves as a chiral synthon for introducing a thiazole-containing amino alcohol moiety with defined stereochemistry. In contrast, many simpler 2-aminothiazole analogs, such as the unsubstituted 2-amino-4-methylthiazole, lack this chiral center and cannot be used to install stereochemistry in target molecules [2]. This differentiates the compound's procurement value for asymmetric synthesis applications.

Chiral Synthesis Asymmetric Synthesis Building Block

Precision Application Scenarios for 2-Amino-1-(thiazol-4-yl)ethanol Based on Differentiated Evidence


As a Hydrophilic Scaffold for Fragment-Based Drug Discovery (FBDD)

Given its low predicted cLogP of -0.8, 2-amino-1-(thiazol-4-yl)ethanol is well-suited for fragment-based screening campaigns where high aqueous solubility is a prerequisite for high-concentration biochemical assays [1]. Its weak, non-specific enzyme inhibition profile (Ki > 100 µM for hCA and cholinesterases) further supports its use as a clean, low-affinity fragment for identifying novel binding sites, rather than as a lead compound for these specific targets [2].

As a Chiral Synthon for Stereocontrolled Synthesis of Bioactive Molecules

The availability of the compound as a defined (S)-enantiomer makes it a valuable chiral building block for the synthesis of complex natural product analogs or pharmaceutical candidates requiring stereochemical purity [1]. Its thiazole ring and amino alcohol handles allow for further functionalization, enabling the construction of diverse chiral libraries for lead optimization [2].

As a Control Compound in 2-Aminothiazole SAR Studies

The quantitative enzyme inhibition data demonstrating >1000-fold lower potency compared to aryl-substituted analogs (e.g., 2-amino-4-(4-bromophenyl)thiazole) establishes this compound as a valuable negative control or baseline in SAR studies [1]. Researchers can use it to confirm that observed biological activity is due to specific substituent effects rather than the core thiazole scaffold, thereby strengthening the interpretation of structure-activity relationships [2].

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